4-(2-Bromoethyl)morpholin-3-one
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Description
“4-(2-Bromoethyl)morpholin-3-one” is a chemical compound with the CAS Number: 1501749-25-2 . It has a molecular weight of 208.05 and its IUPAC name is 4-(2-bromoethyl)-3-morpholinone .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as “this compound”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . The synthesis is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of “this compound” is C6H10BrNO2 . The average mass is 208.053 Da and the monoisotopic mass is 206.989487 Da .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols and their derivatives . For example, a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize substituted morpholines .Physical and Chemical Properties Analysis
“this compound” is a solid compound .Scientific Research Applications
Synthesis of Anticoagulant Intermediates
4-(4-Aminophenyl)-3-morpholinone, a derivative of 4-(2-Bromoethyl)morpholin-3-one, serves as a key intermediate in the synthesis of the anticoagulant rivaroxaban. Two synthetic routes starting from bromobenzene have been developed, showcasing the compound's importance in medicinal chemistry and drug synthesis (Luo Lingyan et al., 2011).
Crystal Structure Analysis
The compound 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene was synthesized and its crystal structure was analyzed, indicating the morpholine ring adopts a chair conformation. This study provides insights into the structural aspects of morpholine derivatives, which are crucial for designing compounds with desired physical and chemical properties (C. Ibiş et al., 2010).
Antimicrobial Activity
A series of (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated for their antimicrobial activities. These novel compounds were characterized by their spectral data and assessed using the Kirby-Bauer method, demonstrating their potential as antimicrobial agents (S. Balaji et al., 2017).
Pharmacologically Important Couplings
Sydnones were utilized to couple two biodynamic moieties, including morpholine, for antitubercular activity. The study highlights the synthetic utility of sydnones in coupling pharmacologically significant heterocycles, offering a pathway to develop new antitubercular agents (Tasneem Taj et al., 2014).
Organophotoredox Catalysis
A study reported the bromination of aliphatic and benzylic sp3 CH bonds via visible light photoredox catalysis using Eosin Y disodium salt and morpholine. This method presents a mild and regioselective approach to bromination, demonstrating the utility of morpholine in synthetic chemistry (C. Kee et al., 2014).
Properties
IUPAC Name |
4-(2-bromoethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLRWJUCWHVDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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